Isoform Selectivity: Varespladib (LY315920) vs. Group IB sPLA2
Varespladib demonstrates high selectivity for its primary target, human group IIA sPLA2, over the closely related group IB (pancreatic) isoform. This selectivity is essential for minimizing potential gastrointestinal side effects associated with pancreatic sPLA2 inhibition. [1]
| Evidence Dimension | Potency (IC50) for sPLA2 isoforms |
|---|---|
| Target Compound Data | hGIIA sPLA2 IC50 = 9 nM |
| Comparator Or Baseline | hGIB sPLA2 IC50 = ~360 nM |
| Quantified Difference | 40-fold less active against group IB sPLA2 |
| Conditions | Recombinant human enzyme assays; chromogenic and deoxycholate/phosphatidylcholine assays |
Why This Matters
This selectivity profile ensures that researchers can inhibit the target isoform associated with inflammation (GIIA) while largely sparing the digestive isoform, a critical consideration for in vivo studies.
- [1] Snyder, D. W., Bach, N. J., Dillard, R. D., et al. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs. J. Pharmacol. Exp. Ther. 1999, 288(3), 1117-1124. View Source
